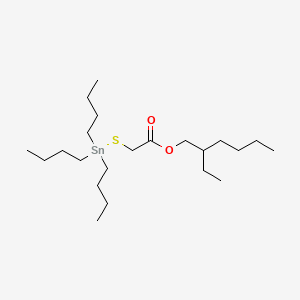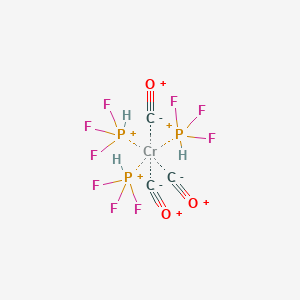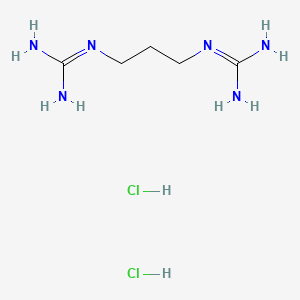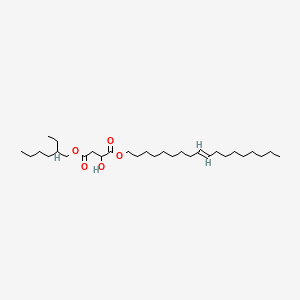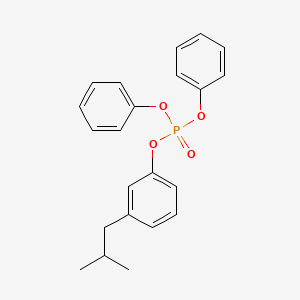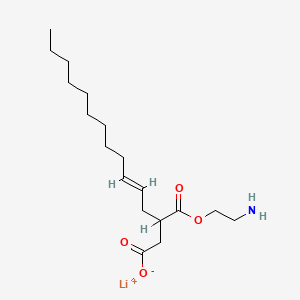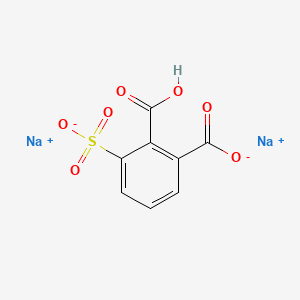
Disodium hydrogen sulphonatophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium hydrogen sulphonatophthalate is a chemical compound with the molecular formula C8H4Na2O7S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium hydrogen sulphonatophthalate typically involves the sulfonation of phthalic anhydride followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, where phthalic anhydride is reacted with sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Disodium hydrogen sulphonatophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonate salts.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted sulphonatophthalate compounds .
Scientific Research Applications
Disodium hydrogen sulphonatophthalate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of disodium hydrogen sulphonatophthalate involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to disodium hydrogen sulphonatophthalate include:
- Disodium hydrogen phosphate
- Disodium hydrogen orthophosphate
- Disodium phosphate dibasic
Comparison
Compared to these similar compounds, this compound is unique due to its sulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective .
Properties
CAS No. |
51821-29-5 |
|---|---|
Molecular Formula |
C8H4Na2O7S |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
disodium;2-carboxy-3-sulfonatobenzoate |
InChI |
InChI=1S/C8H6O7S.2Na/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
InChI Key |
BCGXFGYEIOZHET-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


